molecular formula C24H17ClN2O B3895354 1-(4-chlorophenyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)-2-propen-1-one

1-(4-chlorophenyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)-2-propen-1-one

Cat. No. B3895354
M. Wt: 384.9 g/mol
InChI Key: UEBBUCAEVMKIMA-DTQAZKPQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-chlorophenyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)-2-propen-1-one, also known as chalcone derivative, is a chemical compound that has gained significant attention in scientific research due to its potential medicinal properties.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)-2-propen-1-one derivative is not fully understood. However, it is believed to exert its medicinal properties through various pathways, including inhibition of enzymes involved in inflammation and cancer, modulation of cellular signaling pathways, and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
Chalcone derivative has been shown to have a range of biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Chalcone derivative has also been shown to induce apoptosis in cancer cells, leading to tumor regression. Additionally, this compound derivative has been found to have anti-diabetic effects by improving insulin sensitivity and reducing blood glucose levels.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(4-chlorophenyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)-2-propen-1-one derivative is its versatility in medicinal applications. It has been found to exhibit a range of medicinal properties, making it a promising candidate for drug development. However, one of the limitations of this compound derivative is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research and development of 1-(4-chlorophenyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)-2-propen-1-one derivative. One potential avenue is the investigation of its potential as a drug delivery system. Additionally, further research is needed to fully understand the mechanism of action of this compound derivative and its potential as a therapeutic agent for various diseases. Other future directions could include the optimization of the synthesis method to improve yield and purity, as well as the development of more soluble derivatives for in vivo studies.
Conclusion
In conclusion, this compound derivative is a promising compound that has gained significant attention in scientific research due to its potential medicinal properties. Its anti-inflammatory, anti-cancer, anti-microbial, anti-oxidant, anti-diabetic, and neuroprotective activities make it a promising candidate for drug development. Further research is needed to fully understand the mechanism of action of this compound derivative and its potential as a therapeutic agent for various diseases.

Scientific Research Applications

Chalcone derivative has been the subject of numerous scientific studies due to its potential medicinal properties. It has been found to exhibit anti-inflammatory, anti-cancer, anti-microbial, anti-oxidant, anti-diabetic, and neuroprotective activities. Chalcone derivative has also been investigated for its potential as a drug delivery system.

properties

IUPAC Name

(E)-1-(4-chlorophenyl)-3-(1,3-diphenylpyrazol-4-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17ClN2O/c25-21-14-11-18(12-15-21)23(28)16-13-20-17-27(22-9-5-2-6-10-22)26-24(20)19-7-3-1-4-8-19/h1-17H/b16-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEBBUCAEVMKIMA-DTQAZKPQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C=C2C=CC(=O)C3=CC=C(C=C3)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=NN(C=C2/C=C/C(=O)C3=CC=C(C=C3)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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